molecular formula C22H21N5 B13357060 2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile

2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile

Cat. No.: B13357060
M. Wt: 355.4 g/mol
InChI Key: LQULVDCYBADZQT-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with pyridinyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the benzonitrile core and introduce the pyridinyl and piperazinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

2-methyl-4-pyridin-3-yl-6-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C22H21N5/c1-17-13-19(18-5-4-7-24-16-18)14-21(20(17)15-23)26-9-11-27(12-10-26)22-6-2-3-8-25-22/h2-8,13-14,16H,9-12H2,1H3

InChI Key

LQULVDCYBADZQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)N2CCN(CC2)C3=CC=CC=N3)C4=CN=CC=C4

Origin of Product

United States

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